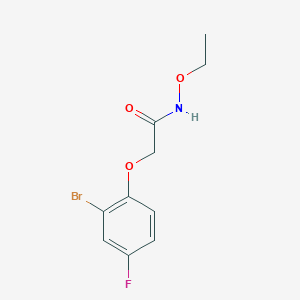
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is a complex organic compound that features a unique combination of functional groups, including a phosphonic acid moiety, an indole ring, and a perchlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of an indole derivative with a phosphonic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, to facilitate the formation of the carbon-phosphorus bond . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation or ultrasound may be employed to enhance reaction rates and efficiency . Additionally, purification methods such as recrystallization or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various reactions . The indole ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic Acid Derivatives: Compounds like 2-carboxyethylphosphonic acid and methylenediphosphonic acid share similar structural features and applications
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-butyric acid are structurally related and have similar biological activities
Uniqueness
(2-((Perchlorophenoxy)carbonyl)-1H-indole-5-carbonyl)phosphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the perchlorophenoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H7Cl5NO6P |
|---|---|
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
[2-(2,3,4,5,6-pentachlorophenoxy)carbonyl-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C16H7Cl5NO6P/c17-9-10(18)12(20)14(13(21)11(9)19)28-15(23)8-4-6-3-5(1-2-7(6)22-8)16(24)29(25,26)27/h1-4,22H,(H2,25,26,27) |
Clave InChI |
CBIHNVAELHHYQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)P(=O)(O)O)C=C(N2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)



![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)

![6-chloro-2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14916383.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-nitrobenzamide](/img/structure/B14916388.png)

![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)



![tert-Butyl 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14916434.png)
